2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
This compound is a heterocyclic hybrid structure featuring:
- A 3-methyl-5-oxo-pyrazole core substituted with a 2,4,6-trichlorophenyl group, contributing significant steric bulk and electron-withdrawing effects.
- A Z-configured methylideneamino linker bridging the pyrazole and benzothiophene moieties, likely influencing conformational rigidity and intermolecular interactions.
The structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronic materials). Its synthesis likely involves condensation reactions between pyrazol-4-ylmethylene intermediates and benzothiophene derivatives, as inferred from analogous pathways in and .
Properties
Molecular Formula |
C20H15Cl3N4OS |
|---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
2-[(E)-[5-methyl-3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H15Cl3N4OS/c1-10-14(9-25-19-13(8-24)12-4-2-3-5-17(12)29-19)20(28)27(26-10)18-15(22)6-11(21)7-16(18)23/h6-7,9,26H,2-5H2,1H3/b25-9+ |
InChI Key |
IWQMGHJQZVPELS-YCPBAFNGSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)/C=N/C3=C(C4=C(S3)CCCC4)C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)C=NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the construction of the pyrazole and benzothiophene rings. The key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Formation of the Benzothiophene Ring: This can be synthesized via the cyclization of a 2-mercaptobenzaldehyde derivative with an appropriate alkyne or alkene.
Coupling of the Rings: The pyrazole and benzothiophene rings can be coupled through a condensation reaction, possibly involving a formyl group on the pyrazole and an amine group on the benzothiophene.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 3-Methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazole-4-carboxylic acid.
Reduction: 2-({[3-Methyl-5-amino-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrile group suggests that it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
Key Observations :
- The tetrahydrobenzothiophene core differentiates it from thiazolo or pyridine-based analogues, altering π-π stacking and solubility profiles .
Spectral and Crystallographic Analysis
- NMR Profiling : highlights that chemical shift variations in regions A (positions 39–44) and B (positions 29–36) can localize substituent effects. For the target compound, the trichlorophenyl group would induce distinct deshielding in these regions compared to less halogenated analogues .
- Crystallography: Structural determination likely employs SHELX () or ORTEP-3 (). The trichlorophenyl group may induce tighter crystal packing due to Cl···Cl interactions, contrasting with the ethanol-solvated bromophenyl analogue in .
Hydrogen Bonding and Aggregation
As per , hydrogen-bonding patterns govern molecular aggregation. The target compound’s carbonitrile and pyrazole carbonyl groups act as acceptors, while the tetrahydrobenzothiophene may participate in C–H···N interactions. This contrasts with thiazolo derivatives (), where sulfur atoms introduce additional lone-pair interactions .
Biological Activity
The compound 2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Benzothiophene moiety : A fused ring system that contributes to the compound's unique properties.
- Trichlorophenyl group : Known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
The molecular formula and other relevant properties can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl3N4OS |
| Molecular Weight | 407.75 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and benzothiophene have been shown to inhibit various bacterial strains. The presence of the trichlorophenyl group is particularly noteworthy, as it has been associated with enhanced antibacterial activity.
Case Study: Antibacterial Screening
In a study conducted by Kumar et al., various pyrazole derivatives were screened against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a trichlorophenyl substituent exhibited IC50 values ranging from 10 to 30 µM against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, a related pyrazole derivative showed cytotoxic effects on human breast cancer cell lines (T47D) with an IC50 value of 27.3 µM . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | T47D | 27.3 |
| Pyrazole Derivative B | HCT-116 | 6.2 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : Some derivatives may interact with DNA or RNA synthesis pathways, leading to cell death.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
